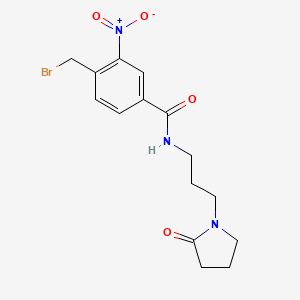
4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromomethyl group, a nitro group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves multiple steps. One common route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by bromination to add the bromomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The pyrrolidinone moiety can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted benzamides.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery.
Materials Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-3-nitrobenzamide: Lacks the pyrrolidinone moiety.
3-Nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide: Lacks the bromomethyl group.
4-(Bromomethyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide: Lacks the nitro group.
Uniqueness
The presence of both the bromomethyl and nitro groups, along with the pyrrolidinone moiety, makes 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide unique.
Propiedades
Número CAS |
651026-66-3 |
|---|---|
Fórmula molecular |
C15H18BrN3O4 |
Peso molecular |
384.22 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C15H18BrN3O4/c16-10-12-5-4-11(9-13(12)19(22)23)15(21)17-6-2-8-18-7-1-3-14(18)20/h4-5,9H,1-3,6-8,10H2,(H,17,21) |
Clave InChI |
MCDUDLQNOWBDCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


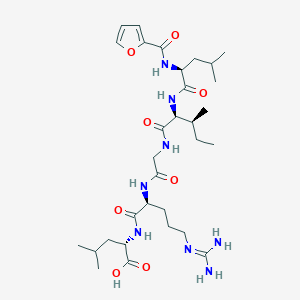
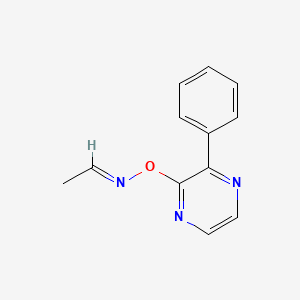
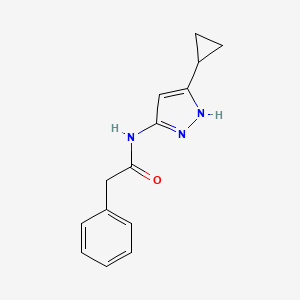
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)
![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
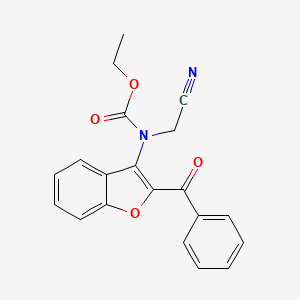
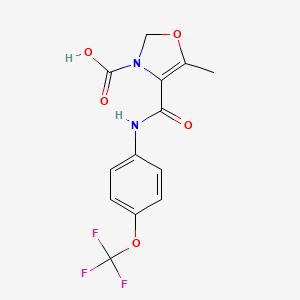
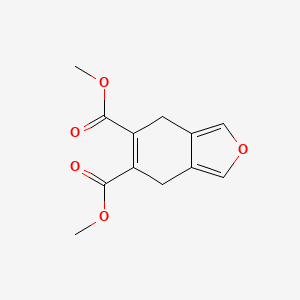
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
